Compound Description: This compound is a benzamide derivative containing a benzothiazole moiety and a phenylsulfamoyl group. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the core benzamide and benzothiazole structures with the target compound, 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. The main difference lies in the substituent at the 3-position of the benzamide ring. While the target compound features a (2-ethylbutanoyl)amino group, this related compound has a phenylsulfamoyl group.
Compound Description: This compound is another benzamide derivative incorporating a benzothiazole moiety and a substituted phenylsulfamoyl group, specifically a (2-chloro-4-nitrophenyl)sulfamoyl group. It was synthesized and evaluated alongside N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide as a potential allosteric activator of human glucokinase. []
Relevance: Similar to the previous compound, N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide shares the core benzamide and benzothiazole structures with 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. The key difference resides in the 3-position substituent of the benzamide ring, being a (2-chloro-4-nitrophenyl)sulfamoyl group instead of the (2-ethylbutanoyl)amino group present in the target compound.
Compound Description: CDPPB was the first centrally active, positive allosteric modulator discovered for both rat and human metabotropic glutamate receptor 5 (mGluR5). It was found to potentiate glutamate-induced calcium release in mGluR5 and showed affinity for the allosteric antagonist binding site. []
Relevance: While CDPPB differs from 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in the heterocyclic core (pyrazole vs. benzothiazole), both compounds are benzamide derivatives exhibiting activity at mGluR5. The research emphasizes the exploration of benzamide analogs for modulating mGluR5 activity, highlighting the structural relevance of CDPPB to the target compound.
Compound Description: VU-29 is a highly potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5. It displays selectivity for potentiating mGluR5-mediated responses over mGluR1-mediated responses in midbrain neurons. []
Relevance: VU-29, like CDPPB, shares the benzamide structural core with 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. It further emphasizes the structural importance of benzamide derivatives in modulating mGluR5 activity and reinforces the relevance of exploring compounds within this chemical class for developing potential therapeutics.
Venetoclax N-oxide (VNO) []
Compound Description: VNO is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It was identified during oxidative stress degradation studies of Venetoclax and synthesized through oxidation using m-CPBA. []
Relevance: Though structurally distinct from the target compound, VNO showcases the significance of exploring oxidative modifications within drug development. The identification and characterization of VNO as a potential impurity during Venetoclax degradation highlights the importance of understanding potential metabolic transformations and their impact on drug safety and efficacy. This concept is relevant to the development of any novel compound, including 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide.
Venetoclax hydroxylamine impurity (VHA) []
Compound Description: VHA is another oxidative impurity of Venetoclax, formed through [, ] Meisenheimer rearrangement of VNO. It was identified and synthesized from VNO through a heating process. []
Relevance: Similar to VNO, the identification of VHA underscores the importance of studying potential metabolic pathways and degradation products in drug development. This is relevant to 3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide as it emphasizes the need to consider possible metabolic transformations and their implications during the drug development process.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.